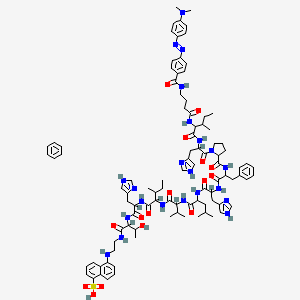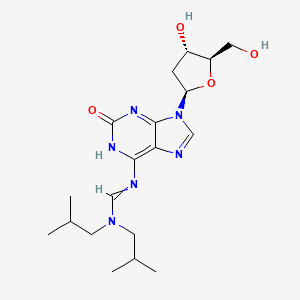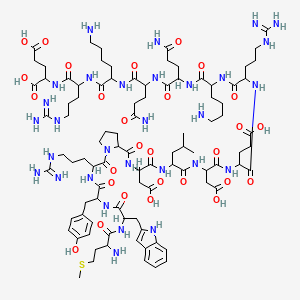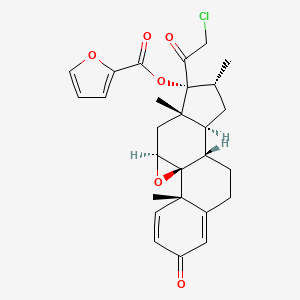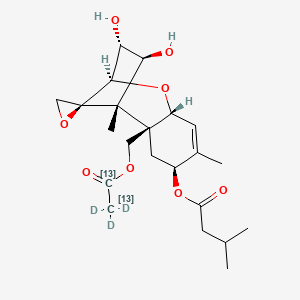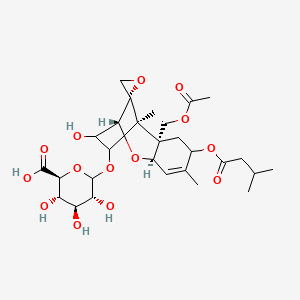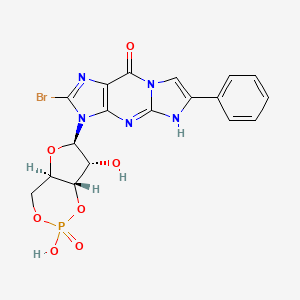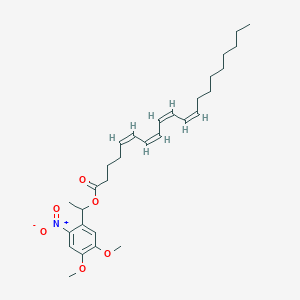
Asenapine 11-Hydroxysulfate-13CD3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asenapine 11-Hydroxysulfate-13CD3 is a derivative of Asenapine, an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a sublingually administered medication . The molecular formula of Asenapine 11-Hydroxysulfate-13CD3 is C₁₇H₁₆ClNO₅S.
Synthesis Analysis
The synthesis of Asenapine involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization . The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves effective utilization of labeled precursors .Molecular Structure Analysis
The molecular structure of Asenapine is complex, belonging to the dibenzo-oxepino pyrrole class . The molecular weight of Asenapine 11-Hydroxysulfate-13CD3 is 381.83.Chemical Reactions Analysis
Asenapine undergoes extensive first-pass metabolism if ingested, which is why it is administered sublingually .Physical And Chemical Properties Analysis
Asenapine 11-Hydroxysulfate-13CD3 has a molecular weight of 381.83. The density of Asenapine 11-Hydroxysulfate is predicted to be 1.479±0.06 g/cm3 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Asenapine is currently approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use . Future research may focus on expanding its applications and improving its formulation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine 11-Hydroxysulfate-13CD3 involves the conversion of Asenapine to its 11-hydroxy derivative, followed by sulfation and deuteration.", "Starting Materials": [ "Asenapine", "Sulfur trioxide", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Asenapine is dissolved in methanol and reacted with sulfur trioxide to form the 11-hydroxy derivative.", "The 11-hydroxy derivative is then dissolved in deuterium oxide and reacted with sodium hydroxide to form the deuterated sulfate salt.", "The deuterated sulfate salt is then isolated and purified to obtain Asenapine 11-Hydroxysulfate-13CD3." ] } | |
Numéro CAS |
1391745-00-8 |
Nom du produit |
Asenapine 11-Hydroxysulfate-13CD3 |
Formule moléculaire |
C₁₇H₁₆ClNO₅S |
Poids moléculaire |
381.83 |
Synonymes |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



